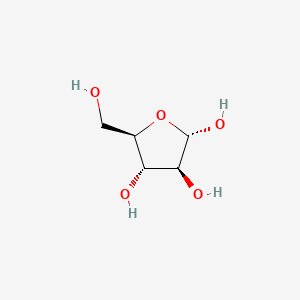

alpha-D-arabinofuranose

Descripción general

Descripción

α-D-arabinofuranosa: es un monosacárido que pertenece a la clase de compuestos orgánicos conocidos como pentosas. Estos son carbohidratos que contienen cinco átomos de carbono. La α-D-arabinofuranosa es una forma furanosa, lo que significa que tiene una estructura de anillo de cinco miembros. Es un componente importante en varios procesos biológicos y químicos y se encuentra en la naturaleza como parte de polisacáridos complejos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La α-D-arabinofuranosa puede sintetizarse mediante varios métodos. Un enfoque común implica la hidrólisis de arabinoxilanos, que son polisacáridos hemicelulósicos. El proceso de hidrólisis típicamente utiliza enzimas como la α-L-arabinofuranosidasa para descomponer los arabinoxilanos en sus componentes monosacáridos, incluida la α-D-arabinofuranosa .

Métodos de producción industrial: En entornos industriales, la α-D-arabinofuranosa se puede producir mediante la hidrólisis enzimática de biomasa agrícola. Este proceso implica el pretratamiento de la biomasa con amoníaco acuoso y luego el uso de una combinación de celulasas y α-L-arabinofuranosidasa para liberar los monosacáridos .

Análisis De Reacciones Químicas

Tipos de reacciones: La α-D-arabinofuranosa experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La α-D-arabinofuranosa se puede oxidar usando reactivos como ácido nítrico o agua de bromo para formar ácido arabinónico.

Reducción: La reducción de α-D-arabinofuranosa se puede lograr usando hidrógeno en presencia de un catalizador como paladio para producir arabinitol.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de α-D-arabinofuranosa, a menudo usando reactivos como anhídrido acético para formar ésteres.

Principales productos formados:

Oxidación: Ácido arabinónico

Reducción: Arabinitol

Sustitución: Diversos ésteres dependiendo del sustituyente usado

Aplicaciones Científicas De Investigación

Scientific Research Applications of alpha-D-Arabinofuranose

This compound and its derivatives have a variety of applications in scientific research, spanning from pharmaceutical chemistry to material science. Its role as a building block in synthesizing antiviral and anticancer agents is particularly notable.

Pharmaceutical Research

This compound derivatives are instrumental in developing antiviral therapies, showing activity against viruses like HIV, Hepatitis B, and Cytomegalovirus.

Antiviral Activity:

- This compound derivatives inhibit viral replication by mimicking natural nucleosides. The introduction of a fluorine atom enhances the stability and binding affinity of these compounds to viral polymerases, which is crucial for blocking viral RNA synthesis.

- These derivatives exhibit an enhanced affinity for RNA compared to DNA, which is vital for their antiviral mechanism of action.

Case Study: Synthesis and Evaluation of Antiviral Activity

One study focused on synthesizing 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides from a derivative of this compound demonstrated its effectiveness against HIV. The synthesized compounds showed a potent inhibition of reverse transcriptase, with an IC50 value of 10 nM.

Material Science

Beyond pharmaceutical applications, this compound is explored in material science, specifically for its potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Study of Mycobacteria

This compound is a component of arabinogalactan, a crucial constituent of mycobacterial cell walls . Enzymes that degrade d-arabinan, including those with endo- and exo-acting mechanisms, have been identified, offering insights into cell wall modification and degradation in mycobacteria .

Identification of D-Arabinan-Degrading Enzymes:

Researchers have identified glycoside hydrolases with activity against the d-arabinan or d-galactan components of arabinogalactan . These enzymes, including members of the DUF2961 family (GH172) and the DUF4185/GH183 family, display endo-d-arabinofuranase activity and are conserved in mycobacteria and other microbes . Mycobacterial genomes encode conserved endo-d-arabinanases with different preferences for arabinogalactan and lipoarabinomannan, suggesting their importance in cell wall dynamics .

Glycan Research

The discovery of D-arabinan-degrading enzymes provides valuable resources for investigating the intricate glycan architecture of mycobacterial cell wall polysaccharides and their contribution to pathogenicity .

Mecanismo De Acción

El mecanismo de acción de la α-D-arabinofuranosa implica su interacción con enzimas y receptores específicos en los sistemas biológicos. Por ejemplo, la α-L-arabinofuranosidasa cataliza la hidrólisis de residuos de α-D-arabinofuranosa de polisacáridos, facilitando la descomposición de carbohidratos complejos en azúcares más simples . Este proceso es crucial para la conversión eficiente de biomasa en azúcares fermentables, que luego se pueden utilizar en diversas aplicaciones industriales.

Comparación Con Compuestos Similares

Compuestos similares:

β-D-arabinofuranosa: Otro anómero de D-arabinofuranosa con una configuración diferente en el carbono anomérico.

α-D-xilopiranosa: Un azúcar pentosa similar con una estructura de anillo de seis miembros.

α-D-ribofuranosa: Otra forma furanosa de un azúcar pentosa, que difiere en la posición de los grupos hidroxilo.

Unicidad: La α-D-arabinofuranosa es única debido a su configuración específica y su papel en la estructura de hemicelulosas como arabinoxilanos. Su capacidad de experimentar diversas reacciones químicas y su participación en procesos biológicos la convierten en un compuesto valioso tanto en investigación como en aplicaciones industriales.

Actividad Biológica

Alpha-D-arabinofuranose (α-D-Ara f) is a pentose sugar that plays a significant role in the structure and function of polysaccharides, particularly in the cell walls of certain bacteria, including mycobacteria. This article explores the biological activity of α-D-arabinofuranose, focusing on its enzymatic interactions, potential therapeutic applications, and implications in microbial pathogenesis.

This compound is characterized by its furanose ring structure, which is crucial for its biological interactions. It is often found in glycosylated forms within polysaccharides such as lipoarabinomannan (LAM) and arabinogalactan (AG), which are essential components of the cell walls of mycobacteria.

Enzymatic Interactions

Recent studies have identified several enzymes that interact with α-D-arabinofuranose, highlighting its biological importance:

- Glycoside Hydrolases : Enzymes such as endo-d-arabinanases and exo-α-d-arabinofuranosidases play critical roles in the degradation of arabinan structures. These enzymes have been characterized for their substrate specificity and mechanisms of action. For instance, the GH172 family has been shown to effectively cleave α-D-arabinofuranosidic bonds, facilitating the breakdown of complex polysaccharides in bacterial cell walls .

- Enzyme Activity : Table 1 summarizes the activities of various glycoside hydrolases against synthetic substrates derived from α-D-arabinofuranose.

| Enzyme Family | Substrate | Activity Type | Reference |

|---|---|---|---|

| GH172 | pNP-α-D-Ara f | Exo-activity | |

| GH183 | LAM | Endo-activity | |

| GH116 | AG | Exo-activity |

Pathogenicity and Immune Modulation

The presence of α-D-arabinofuranose in mycobacterial cell walls is linked to immune evasion strategies employed by pathogens like Mycobacterium tuberculosis. The unique structure of LAM, which contains branched α-D-arabinofuranosyl units, contributes to its ability to modulate host immune responses .

Therapeutic Potential

Given its role in mycobacterial biology, α-D-arabinofuranose derivatives are being explored as potential therapeutic agents. For example, compounds that inhibit glycosyltransferases involved in arabinan biosynthesis could serve as novel anti-tubercular agents, as these pathways are not present in mammalian cells .

Study on Radiotracers

One notable study synthesized radiolabeled arabinofuranoses to investigate their uptake in bacterial pathogens. The findings indicated low incorporation rates of these compounds into E. coli and S. aureus, suggesting limited utility as imaging agents but highlighting their biochemical interactions with bacterial cells .

Antiviral Activity Investigation

Research into the antiviral properties of 9-alpha-D-arabinofuranosyladenine derivatives revealed that while some modifications showed promise, they did not exhibit significant antiviral activity compared to their parent compounds . This underscores the complexity of designing effective arabinofuranose-based therapeutics.

Propiedades

IUPAC Name |

(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433938 | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37388-49-1 | |

| Record name | alpha-D-Arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-arabinofuranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.